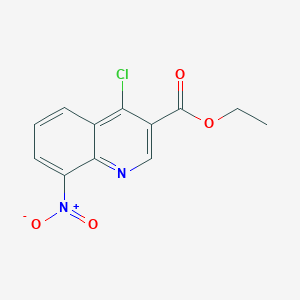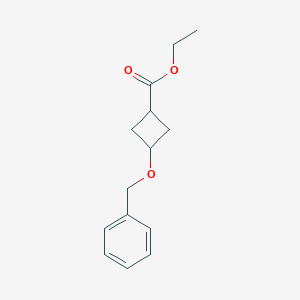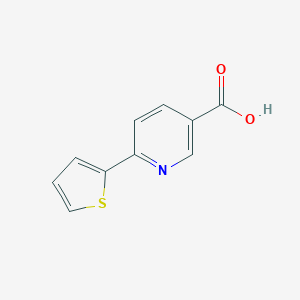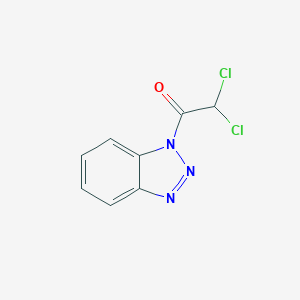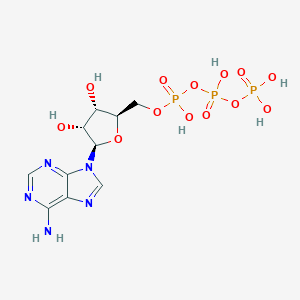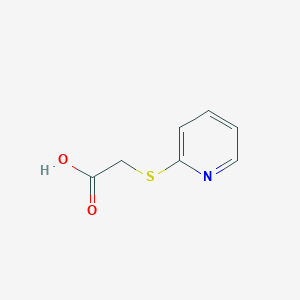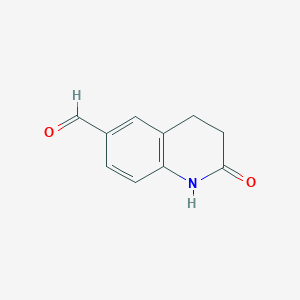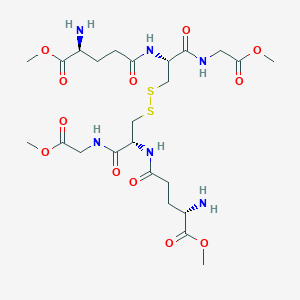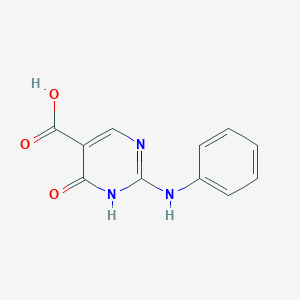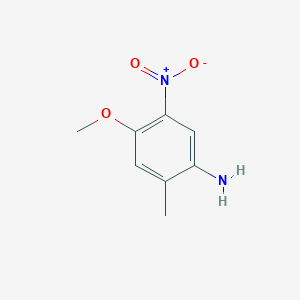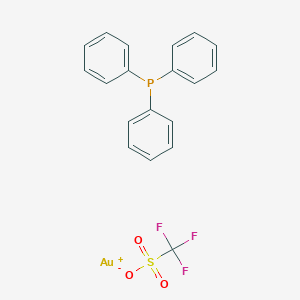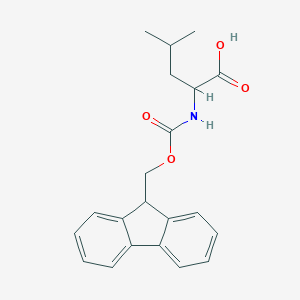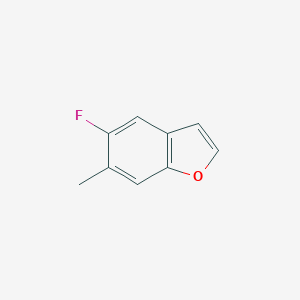
5-Fluoro-6-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-methylbenzofuran (5F-6MBF) is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of benzofuran derivatives and has a molecular formula of C9H7FO. 5F-6MBF is a synthetic compound that has been developed for its potential use in various fields of science, including medicinal chemistry and neuroscience.
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-methylbenzofuran is not fully understood. However, studies have shown that it acts as a potent inhibitor of tubulin polymerization, which is a process that is essential for the formation of microtubules. Microtubules are important structures that play a critical role in cell division, cell migration, and intracellular transport. By inhibiting tubulin polymerization, 5-Fluoro-6-methylbenzofuran disrupts these processes, leading to cell death.
Effets Biochimiques Et Physiologiques
5-Fluoro-6-methylbenzofuran has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway, which is a process of programmed cell death. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In neuronal cells, it activates the 5-HT1A receptor, leading to an increase in serotonin levels and a decrease in anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Fluoro-6-methylbenzofuran in lab experiments include its potent anticancer and neuroprotective properties. It is also a synthetic compound, which means that it can be easily synthesized in large quantities. However, the limitations of using 5-Fluoro-6-methylbenzofuran include its potential toxicity and lack of specificity. It may also have off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the study of 5-Fluoro-6-methylbenzofuran. In medicinal chemistry, it can be further optimized to improve its potency and specificity. It can also be studied for its potential use in combination therapy with other anticancer agents. In neuroscience, it can be studied for its potential use in the treatment of anxiety and depression. It can also be investigated for its potential use in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 5-Fluoro-6-methylbenzofuran is a synthetic compound that has gained attention in the field of scientific research. It has been extensively studied for its potential use in medicinal chemistry and neuroscience. It exhibits potent anticancer and neuroprotective properties and has been shown to activate the 5-HT1A receptor. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-Fluoro-6-methylbenzofuran is a complex process that involves several steps. The first step involves the preparation of 5-fluoro-2-nitrophenol, which is then converted into 5-fluoro-2-aminophenol. This intermediate compound is then reacted with 3-methyl-2-butanone to produce 5-Fluoro-6-methylbenzofuran. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
5-Fluoro-6-methylbenzofuran has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that 5-Fluoro-6-methylbenzofuran exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In neuroscience, 5-Fluoro-6-methylbenzofuran has been studied for its potential use as a serotonin receptor agonist. It has been shown to bind to the 5-HT1A receptor with high affinity, which is a receptor that is involved in the regulation of mood, anxiety, and depression. Studies have also shown that 5-Fluoro-6-methylbenzofuran exhibits anxiolytic and antidepressant-like effects in animal models.
Propriétés
Numéro CAS |
199391-67-8 |
|---|---|
Nom du produit |
5-Fluoro-6-methylbenzofuran |
Formule moléculaire |
C9H7FO |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
5-fluoro-6-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 |
Clé InChI |
WAPSWMZESKFQTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CO2)C=C1F |
SMILES canonique |
CC1=CC2=C(C=CO2)C=C1F |
Synonymes |
Benzofuran, 5-fluoro-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



